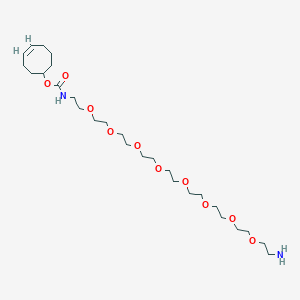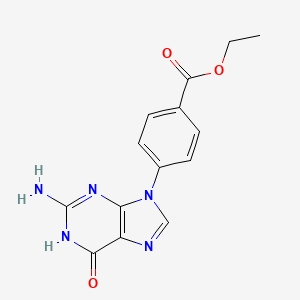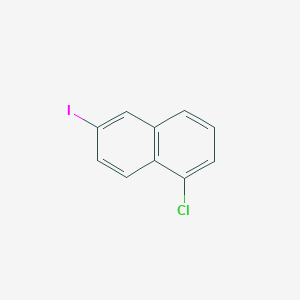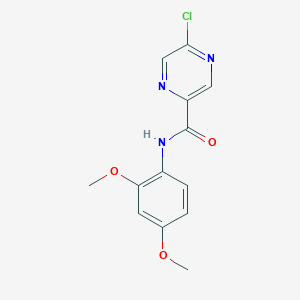![molecular formula C14H11BrO2 B11834891 8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B11834891.png)
8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one typically involves the bromination of 2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one involves its interaction with specific molecular targets. The bromine substituent can participate in halogen bonding, influencing the compound’s binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydro-1H-benzo[f]chromen-1-one: Lacks the bromine substituent, resulting in different chemical reactivity and biological activity.
8-Chloro-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one: Similar structure but with a chlorine substituent, which can lead to different binding affinities and biological effects.
8-Fluoro-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one: Contains a fluorine substituent, affecting its chemical properties and interactions.
Uniqueness
8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological interactions. The bromine substituent can enhance the compound’s binding affinity to certain molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H11BrO2 |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
8-bromo-2-methyl-2,3-dihydrobenzo[f]chromen-1-one |
InChI |
InChI=1S/C14H11BrO2/c1-8-7-17-12-5-2-9-6-10(15)3-4-11(9)13(12)14(8)16/h2-6,8H,7H2,1H3 |
InChI Key |
GFGHGDFGWNVGCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(C1=O)C3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol](/img/structure/B11834826.png)

![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-](/img/structure/B11834828.png)



![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one](/img/structure/B11834846.png)


![5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11834874.png)

![2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline](/img/structure/B11834898.png)
![3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11834907.png)

